molecular formula C19H24N2O3 B11394442 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B11394442
M. Wt: 328.4 g/mol
InChI Key: SCDMLAUWFYDYBL-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with an isopropyl group and a benzoxazole moiety linked via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated compound (e.g., 1-bromo-3-chloropropane) under basic conditions to form the phenoxy intermediate.

    Benzoxazole Formation: The benzoxazole ring is synthesized separately, often starting from o-aminophenol and an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the benzoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

    Reduction: Reduction reactions can target the amide or benzoxazole moieties, potentially leading to the formation of amines or reduced benzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Hydroxy or keto derivatives of the isopropyl group.

    Reduction: Amines or reduced benzoxazole derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzoxazole moiety is particularly interesting due to its presence in several bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.

Industry

In industry, this compound might be used in the development of new polymers or as an additive in coatings and adhesives due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenoxy and benzoxazole groups could facilitate binding to active sites, while the amide linkage provides stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)propanamide: Similar structure but with a different benzoxazole substitution pattern.

    2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)propanamide: Similar structure with a benzothiazole moiety instead of benzoxazole.

    2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzimidazol-3-yl)propanamide: Similar structure with a benzimidazole moiety.

Uniqueness

The uniqueness of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and benzoxazole moieties allows for diverse interactions and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-8-10-15(11-9-14)23-13(3)18(22)20-19-16-6-4-5-7-17(16)21-24-19/h8-13H,4-7H2,1-3H3,(H,20,22)

InChI Key

SCDMLAUWFYDYBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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